3-(4-Amino-3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Description

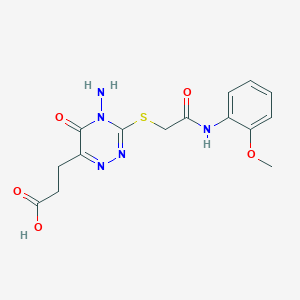

This compound features a 1,2,4-triazin-5-one core substituted with a thioether-linked 2-methoxyphenylacetamide group and a terminal propanoic acid moiety. The triazinone ring provides a rigid scaffold for intermolecular interactions, while the thioether bridge enhances metabolic stability compared to ether or amine linkages. The propanoic acid tail likely improves aqueous solubility and mimics natural substrates in enzymatic systems, suggesting applications in drug design or agrochemicals .

Properties

IUPAC Name |

3-[4-amino-3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O5S/c1-25-11-5-3-2-4-9(11)17-12(21)8-26-15-19-18-10(6-7-13(22)23)14(24)20(15)16/h2-5H,6-8,16H2,1H3,(H,17,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTDWPZUEPFGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Amino-3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex compound with potential biological activities that warrant detailed investigation. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula, which is essential for understanding its interactions at the molecular level.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H20N4O4S |

| Molecular Weight | 368.43 g/mol |

Anticancer Properties

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with triazine moieties have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. For example, it has been suggested that triazine derivatives can influence the VEGFR and AKT pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .

- Case Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in liver cancer cells (HepG2) and prostate cancer cells (PC-3). The IC50 values for these compounds ranged from 0.075 to 6.96 µM, indicating potent anticancer activity .

Antimicrobial Activity

The presence of the methoxy group in the structure has also been associated with enhanced antimicrobial activity. Compounds with similar functional groups have shown effectiveness against various bacterial strains such as E. coli and S. aureus.

- In Vitro Studies : Research has shown that derivatives with methoxy substitutions can significantly inhibit bacterial growth, suggesting a potential role as antimicrobial agents .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

Future Directions

Given the promising biological activities observed in related compounds, further research should focus on:

- In Vivo Studies : Conducting animal model studies to assess efficacy and safety.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity.

- Clinical Trials : Initiating clinical trials to evaluate therapeutic potential in humans.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines. A study demonstrated that modifications in the triazine ring can enhance cytotoxicity against human cancer cells, suggesting that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Compounds containing the triazine moiety have been reported to possess antibacterial and antifungal effects. The mechanism often involves disrupting microbial membranes or inhibiting essential enzymes, making it a candidate for further development in treating infections .

Neuroprotective Effects

There is emerging evidence that compounds similar to 3-(4-Amino-3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid may exhibit neuroprotective effects. Studies have suggested potential applications in treating neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Triazine Core : Utilizing cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : Employing methods such as nucleophilic substitution to introduce amino and thio groups.

- Final Coupling Reactions : Linking various fragments to achieve the desired molecular structure.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their efficacy against breast cancer cell lines. The results indicated that specific modifications led to enhanced apoptosis in cancer cells compared to standard treatments like cisplatin .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, with some derivatives achieving MIC values lower than those of conventional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The 2-methoxyphenyl group in the target compound enhances electron density, favoring interactions with hydrophobic pockets.

- Steric Effects : The acetyl group in may hinder rotation or binding in sterically constrained active sites compared to the smaller methoxy group.

Core Heterocycle Modifications

Key Observations :

- Triazinone vs. Thiazole: The triazinone core (target compound) offers three nitrogen atoms for hydrogen bonding, whereas thiazoles () provide sulfur-mediated hydrophobic interactions.

- Bioactivity Implications : Pyrazole derivatives () often exhibit enhanced anti-inflammatory or antimicrobial activity due to nitrogen-rich cores.

Propanoic Acid Tail Modifications

All analogs retain the propanoic acid group, critical for solubility and mimicking natural ligands (e.g., amino acids). However:

- Stereochemistry: Compounds like (S)-2-(5-((3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)...propanoic acid () exhibit chirality, which can drastically affect target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.